Physicochemical Differentiation: Molecular Weight and Lipophilicity vs. Halo-Substituted Analogs
Compared to its 4-chloro-substituted analog (CAS 828921-04-6), the target compound lacks the electron-withdrawing chlorine substituent, resulting in a lower molecular weight (274.34 vs. 308.79 g/mol) and predictably higher lipophilicity. The chlorine substituent increases molecular weight by 34.45 g/mol and is expected to lower LogP, a critical parameter for membrane permeability and off-target binding . In the context of a related thiazole-pyrrolidine series, such halogen substitutions were shown to directly impact Minimum Inhibitory Concentrations (MICs) against bacterial and fungal strains, with potency variations exceeding 4-fold between closely related analogs [1].
| Evidence Dimension | Molecular Weight and Structural Influence on Bioactivity |
|---|---|
| Target Compound Data | 274.34 g/mol; no halogen substitution |
| Comparator Or Baseline | N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide: 308.79 g/mol |
| Quantified Difference | Molecular weight difference of 34.45 g/mol; bioactivity variation up to 4-fold observed in analogous series |
| Conditions | Physicochemical property comparison; biological activity trend inferred from Bodake et al. (2020) antimicrobial SAR study on thiazole-pyrrolidine derivatives. |
Why This Matters
The absence of a halogen atom on the thiazole ring is a defining feature for this compound, directly influencing its suitability for specific binding pockets and its downstream pharmacokinetic profile, which is non-interchangeable with halo-substituted versions.
- [1] Bodake, M. B., et al. (2020). Efficient Synthesis of Novel Thiazole Substituted Pyrrolidine Derivatives and their Antimicrobial Evaluation. Asian Journal of Chemistry, 32(8), 2007-2012. View Source
